4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Overview
Description
4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound that features a thiazole ring substituted with an ethyl group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the boronic ester group. One common method involves the reaction of 4-ethylthiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides in the presence of a palladium catalyst and a base.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced thiazole derivatives.
Substitution: Aryl-substituted thiazole derivatives.
Scientific Research Applications
4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The thiazole ring can interact with various molecular targets, depending on the functional groups attached to it.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a phenyl group, used in organic synthesis.
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine:
Uniqueness
4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is unique due to the presence of both a thiazole ring and a boronic ester group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in organic synthesis and potential for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2S/c1-6-8-9(16-7-13-8)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDFPNOLIQNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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